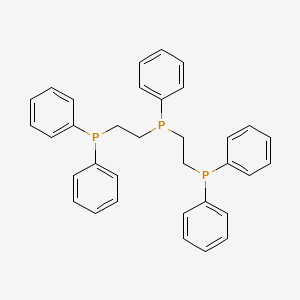

Bis(2-diphenylphosphinoethyl)phenylphosphine

Beschreibung

Eigenschaften

IUPAC Name |

bis(2-diphenylphosphanylethyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVOAMVQOCBPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178220 | |

| Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23582-02-7 | |

| Record name | Triphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23582-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-(diphenylphosphino)ethyl)phenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023582027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23582-02-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-(diphenylphosphino)ethyl]phenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-(DIPHENYLPHOSPHINO)ETHYL)PHENYLPHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL599PNU27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(2-diphenylphosphinoethyl)phenylphosphine can be synthesized through a multi-step process involving the reaction of diphenylphosphine with ethylene dibromide, followed by the reaction with phenylphosphine. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine ligands .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(2-diphenylphosphinoethyl)phenylphosphine undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other groups.

Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, and various metal salts for coordination reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent oxidation .

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes .

Wissenschaftliche Forschungsanwendungen

Bis(2-diphenylphosphinoethyl)phenylphosphine has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Wirkmechanismus

The mechanism by which Bis(2-diphenylphosphinoethyl)phenylphosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalytic cycles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphine Ligands

Denticity and Structural Flexibility

Bis(2-diphenylphosphinoethyl)phenylphosphine is distinguished by its tridentate coordination, unlike bidentate or monodentate phosphines. This structural feature enhances metal-ligand stability and enables unique catalytic pathways.

Table 1: Denticity and Structural Properties

| Ligand | Denticity | CAS Number | Melting Point (°C) | Price (JPY) | Key Feature |

|---|---|---|---|---|---|

| This compound | Tridentate | 23582-02-7 | 121–126 | 7,500/1g | Flexible backbone |

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Bidentate | 166330-10-5 | N/A | N/A | Rigid ethane spacer |

| 1,1′-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate | 12150-46-8 | 181–183 | 10,000/25g | Ferrocene backbone |

| Bis(diphenylphosphino)methane (dppm) | Bidentate | 2071-20-7 | 116–122 | 8,900/5g | Short methane spacer |

| Phenylphosphine | Monodentate | 638-21-1 | N/A | N/A | Simple monodentate ligand |

Key Observations :

- Denticity: Tridentate ligands like this compound stabilize higher-coordination metal centers, enabling complex catalytic cycles (e.g., Co-catalyzed reductive amination) .

- Backbone Flexibility: The ethyl spacers in this compound allow adaptive geometry, contrasting with rigid ligands like dppf or dppe .

Catalytic Performance and Selectivity

Z-Selective Dimerization

Replacing dppp (bidentate) with this compound in Ni-catalyzed dimerization inverted stereoselectivity to favor Z-isomers. This required higher catalyst loading (10 mol%) and ZnI₂ additives, highlighting its distinct mechanistic role .

Reductive Amination

The ligand’s tridentate coordination in [triphos-CoH]⁺ facilitates H₂ metathesis as the rate-determining step, achieving >90% yield in primary amine synthesis. Bidentate ligands lack the stability for this pathway .

Ethylene Trimerization

Chromium complexes with this compound showed higher activity in supported catalysts (SiO₂) compared to unsupported analogs, emphasizing ligand-metal-support synergy .

Stability and Handling

- Thermal Stability : The melting point (121–126°C) is lower than dppf (181–183°C), suggesting better solubility in organic solvents at moderate temperatures .

- Air Sensitivity: Unlike air-stable phosphine oxides (e.g., bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide), this compound requires inert handling due to P–H bonds .

Cost and Availability

At JPY 7,500/1g, this compound is more cost-effective than dppf (JPY 10,000/25g) but pricier than simpler ligands like phenylphosphine. Its commercial availability from multiple suppliers (e.g., TFS, Biopharmacule) ensures accessibility for research .

Biologische Aktivität

Bis(2-diphenylphosphinoethyl)phenylphosphine (often abbreviated as dppe) is an organophosphorus compound known for its versatile applications in coordination chemistry and its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with dppe, highlighting its significance in medicinal chemistry and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C34H33P3

- Molecular Weight : 534.56 g/mol

- CAS Number : 23582-02-7

- Appearance : White solid, air-sensitive

The compound features a tridentate ligand structure, allowing it to form stable complexes with various metal centers, which can enhance its biological activity through metal coordination.

Mechanisms of Biological Activity

- Antitumor Activity : Research indicates that dppe and its metal complexes exhibit significant cytotoxic effects against various cancer cell lines. The mechanism primarily involves the induction of apoptosis through the activation of caspases, particularly caspase-3, leading to programmed cell death .

- Inhibition of Redox Enzymes : Dppe has been shown to inhibit thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance. This inhibition can disrupt cancer cell metabolism and promote oxidative stress, contributing to its antitumor properties .

- Metal Complex Formation : The ability of dppe to coordinate with metals such as gold(I) enhances its biological efficacy. Gold(I) complexes of dppe have demonstrated superior antiproliferative effects compared to traditional chemotherapeutics like cisplatin, particularly in multidrug-resistant cancer cells .

Table 1: Summary of Biological Activities

Detailed Findings from Studies

-

Cytotoxicity Against Cancer Cells :

In a study comparing the effects of dppe-gold(I) complexes on various human cancer cell lines, it was found that these complexes significantly inhibited cell proliferation and induced apoptosis at lower concentrations than cisplatin. The study highlighted that the presence of phosphine ligands could enhance the solubility and bioavailability of the therapeutic agents . -

Redox Activity :

Dppe's role in modulating redox-active pathways was explored in a series of experiments where its complexes were shown to selectively inhibit TrxR without affecting other related oxidoreductases like glutathione reductase (GR). This specificity suggests potential for targeted therapies in oncology . -

Synthesis and Functionalization :

The synthesis of functionalized chelating diphosphines based on dppe has opened avenues for creating tailored compounds with specific biological activities. For instance, modifications to the phosphine groups have resulted in derivatives with improved solubility and enhanced interaction with biological targets .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Bis(2-diphenylphosphinoethyl)phenylphosphine, and how do reaction conditions influence yield?

- The compound is typically synthesized via nucleophilic substitution or ligand substitution reactions. A common approach involves reacting phenylphosphine derivatives with halogenated diphenylphosphinoethyl precursors under inert atmospheres (e.g., nitrogen or argon). Catalysts like palladium or nickel complexes may enhance reactivity . Yield optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., toluene or THF), and stoichiometric ratios of reactants. Impurities such as oxidized phosphine byproducts can be minimized by using reducing agents (e.g., NaBH₄) .

Q. How is this compound characterized structurally and chemically?

- Structural Analysis : Single-crystal X-ray diffraction is the gold standard for confirming the ligand’s geometry and bonding modes. NMR spectroscopy (³¹P, ¹H, and ¹³C) identifies electronic environments, with ³¹P shifts typically between -5 to +30 ppm for tertiary phosphines .

- Purity Assessment : High-performance liquid chromatography (HPLC) coupled with mass spectrometry detects trace impurities. Elemental analysis validates stoichiometry (e.g., C, H, P percentages) .

Q. What are the stability considerations for handling and storing this compound?

- The ligand is air- and moisture-sensitive, requiring storage under inert gas (argon) at -20°C. Degradation products (e.g., phosphine oxides) form upon prolonged exposure to oxygen, detectable via ³¹P NMR. Compatibility with common solvents (e.g., dichloromethane, THF) should be verified to avoid ligand decomposition .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound compare to analogous ligands in transition-metal catalysis?

- Electronic Effects : The ligand’s strong σ-donor and moderate π-acceptor properties enhance metal-to-ligand backbonding, stabilizing electron-rich metal centers. Comparative studies with BINAP or DPEphos show its higher flexibility reduces steric hindrance, favoring substrates with bulky groups .

- Steric Parameters : Tolman’s cone angle (~150°) and buried volume (%VBur) calculations (e.g., using SambVca software) quantify steric effects, critical for predicting catalytic activity in cross-coupling or hydrogenation reactions .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of metal complexes using this ligand?

- Controlled Replication : Reproduce studies under strictly inert conditions to rule out oxidation artifacts.

- Spectroscopic Interrogation : In-situ XAFS or IR spectroscopy monitors metal-ligand coordination dynamics during catalysis. Discrepancies in turnover numbers (TONs) may arise from solvent polarity effects or trace metal impurities .

- Computational Validation : Density functional theory (DFT) models assess ligand-metal bond strengths and transition-state geometries, reconciling divergent experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.